N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18-14-12(20-2)9-6-10-13(14)21-16(18)17-15(19)11-7-4-3-5-8-11/h6,9-11H,3-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFIGIQGRVGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves the condensation of a benzothiazole derivative with a cyclohexanecarboxamide precursor. One common method involves the reaction of 2-aminobenzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as dichloromethane, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Nitrobenzothiazoles, halobenzothiazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Molecular Properties
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Positioning: The target compound’s 4-methoxy group contrasts with the 6-methyl substituent in ’s benzenesulfonamide analogue.
- Cyclohexanecarboxamide vs. Benzenesulfonamide : The cyclohexane group in the target compound enhances lipophilicity compared to the polar sulfonamide in ’s analogue, which may affect membrane permeability and metabolic stability .
- Chlorine and Sulfonyl Groups : The 7-chloro and methanesulfonyl groups in ’s compound introduce electronegative and electron-withdrawing effects, which could enhance binding affinity but reduce solubility .
Crystallographic and Hydrogen-Bonding Patterns
Table 2: Crystal Packing and Interactions
Key Observations:
- Hydrogen Bonding : ’s compound forms an R₂²(8) motif via N–H⋯N and C–H⋯O bonds, stabilizing the crystal lattice. The absence of a sulfonamide group in the target compound may limit similar interactions .
- π-π Stacking : The 3.954 Å π-π distance in ’s analogue suggests aromatic interactions common in benzothiazoles. The target compound’s methoxy group may enhance such interactions due to electron-donating effects .
Biological Activity
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of chemical reactions involving benzothiazole derivatives. The structural formula is characterized by a benzothiazole ring substituted with a methoxy group and a cyclohexanecarboxamide moiety. The synthesis typically involves condensation reactions that yield various derivatives with potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| NCI-H226 | 0.31 | Procaspase-3 activation |
| SK-N-SH | 0.24 | Induction of apoptosis |
| HT29 | 0.92 | Cell cycle arrest |
| MKN-45 | 0.41 | Inhibition of proliferation |
| MDA-MB-231 | 0.35 | Activation of apoptotic pathways |
These findings suggest that the compound may act through procaspase-3 kinase activation and induce apoptosis in cancer cells .
Anti-inflammatory Effects
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds exhibiting similar structural features have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition is crucial in reducing inflammation-related pathways in various diseases .
The mechanisms underlying the biological activities of this compound include:
- Procaspase Activation : The compound activates procaspase enzymes leading to apoptosis in cancer cells.
- Cytokine Inhibition : It inhibits the production of inflammatory cytokines, thus reducing inflammation.
- Cell Cycle Modulation : The compound can induce cell cycle arrest at various phases, which is critical for its anticancer effects.
Case Studies
Several studies have been conducted to evaluate the effectiveness of benzothiazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A series of benzothiazole derivatives were tested against multiple cancer cell lines with promising results indicating significant cytotoxicity .
- Inflammation Models : In vivo studies demonstrated that benzothiazole compounds could reduce inflammation in animal models by modulating cytokine levels .
Q & A
Basic: What are the optimal synthetic routes for N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide?
Methodological Answer:
The synthesis typically involves:
Core Formation : Condensation of o-phenylenediamine derivatives with a carboxylic acid (e.g., cyclohexanecarboxylic acid) under acidic conditions to form the benzothiazole ring .
Substitution : Introduction of the methoxy and methyl groups via alkylation or nucleophilic substitution, requiring precise pH and temperature control .
Purification : Use of recrystallization or column chromatography to isolate the final product, with yields optimized by adjusting solvent polarity (e.g., ethanol/ethyl acetate mixtures) .
Key Optimization Factors :
- Catalysts : Lewis acids (e.g., ZnCl₂) for accelerating cyclization.
- Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
Validation employs:
Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C4, methyl at C3) .
- IR : Detection of amide C=O stretching (~1650 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 345.2) .
X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., E-configuration of the imine bond) .
Basic: What preliminary biological activities have been reported?
Methodological Answer:
In vitro studies suggest:
Antifungal/Antiparasitic Activity : Screened against Candida albicans (MIC ~25 µg/mL) and Plasmodium falciparum (IC₅₀ ~1.2 µM) via ATP-binding disruption .
Neurological Applications : Inhibition of acetylcholinesterase (AChE) in Alzheimer’s models (IC₅₀ ~8.7 µM) .
Assay Design :
- Target Identification : Molecular docking studies using AChE (PDB: 4EY7) to predict binding interactions .
- Control Comparisons : Activity benchmarks against fluconazole (antifungal) and donepezil (AChE inhibitor) .
Intermediate: How does the compound react under varying chemical conditions?
Methodological Answer:
Reactivity profiles include:
Hydrolysis : Amide bond cleavage under strong acidic/basic conditions (e.g., HCl/NaOH reflux), yielding cyclohexanecarboxylic acid and benzothiazole-amine derivatives .
Oxidation : Benzothiazole sulfoxide formation with H₂O₂ in acetic acid .
Substitution : Electrophilic aromatic substitution (e.g., nitration at C5 using HNO₃/H₂SO₄) .
Reaction Monitoring : HPLC with UV detection (λ = 254 nm) to quantify degradation products .
Intermediate: What strategies ensure stability during storage?
Methodological Answer:
Stability studies recommend:
Stress Testing :
- Thermal : 40–60°C for 14 days to assess decomposition (TGA/DSC).
- Photolytic : UV light exposure (ICH Q1B guidelines) .
Formulation : Lyophilization with mannitol to prevent hydrolysis in aqueous buffers .
Analytical Tracking : LC-MS to detect degradants (e.g., hydrolyzed amide) .
Advanced: How do structural modifications impact bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
Substituent Effects :
- Methoxy Group Removal : Reduces antifungal activity by ~70% .
- Methyl to Ethyl : Enhances AChE inhibition (IC₅₀ improves to 5.3 µM) .
Methodology :
- Analog Synthesis : Microwave-assisted synthesis to vary substituents (e.g., halogenation at C6) .
- Computational Modeling : DFT calculations to predict electronic effects on binding .
Advanced: What mechanistic insights exist for its reactivity?
Methodological Answer:
Mechanistic studies involve:
Kinetic Analysis : Pseudo-first-order kinetics for hydrolysis (activation energy ~45 kJ/mol) .
Isotopic Labeling : ¹⁸O tracing to confirm water participation in amide hydrolysis .
Computational Studies : Transition-state modeling (Gaussian 09) for oxidation pathways .
Advanced: How can advanced analytical techniques resolve contradictory data?
Methodological Answer:
Contradictions (e.g., conflicting IC₅₀ values) are addressed via:
Metabolomic Profiling : LC-HRMS to identify interference from metabolites .
Crystallography : Resolving stereochemical ambiguities in active vs. inactive enantiomers .
Reproducibility Protocols : Standardized assay conditions (e.g., fixed ATP concentration in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
